Chemical structure and molecular weight of 5-Bromo-2-cyclohexylisoindolin-1-one
Chemical structure and molecular weight of 5-Bromo-2-cyclohexylisoindolin-1-one
An In-Depth Technical Guide to 5-Bromo-2-cyclohexylisoindolin-1-one: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-cyclohexylisoindolin-1-one, a halogenated derivative of the N-substituted isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the physicochemical properties, structural features, a proposed synthetic methodology, and robust analytical characterization techniques for this specific molecule. Written for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices and frames the compound's potential utility as a versatile building block for chemical library synthesis and as an intermediate in the development of novel therapeutics.
Introduction to the Isoindolinone Scaffold
The isoindolin-1-one core is a bicyclic lactam that has garnered significant attention in the field of drug discovery. Its rigid, planar structure, combined with its capacity for diverse substitution at the N-2, C-3, and aromatic positions, makes it an ideal scaffold for interacting with various biological targets. Derivatives have demonstrated a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
5-Bromo-2-cyclohexylisoindolin-1-one (CAS No. 735351-81-2) is a specific analogue featuring two key modifications: a bromine atom on the aromatic ring and a cyclohexyl group on the lactam nitrogen. The bromine atom serves as a crucial synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The N-cyclohexyl group imparts significant lipophilicity, which can be critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide provides the foundational knowledge required to synthesize, purify, and characterize this valuable chemical entity.
Physicochemical Properties and Structural Elucidation
The fundamental properties of 5-Bromo-2-cyclohexylisoindolin-1-one are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 735351-81-2 | [1] |
| Molecular Formula | C₁₄H₁₆BrNO | |
| Molecular Weight | 294.19 g/mol | |
| Physical Form | Solid | [1] |
| InChI Key | FVMQYPWUWBVGIZ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Room Temperature, in a dry, well-ventilated area |
Structural Features: The molecule's structure consists of a planar isoindolinone ring system. The bromine at the C-5 position introduces a site for further functionalization. The cyclohexyl group attached to the nitrogen is non-planar and will exist in a dynamic chair conformation, which can influence how the molecule fits into a protein's binding pocket.
Synthesis Methodology
While numerous methods exist for the synthesis of the isoindolinone core, a highly effective and common strategy involves the reductive amination of a 2-formylbenzoate derivative with a primary amine, followed by spontaneous or acid-catalyzed cyclization. This approach is selected for its high efficiency and the ready availability of starting materials.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the N-C bond of the lactam, revealing 2-formyl-4-bromobenzoic acid (or its ester equivalent) and cyclohexylamine as logical precursors. The synthesis proceeds by forming an imine between these two starting materials, which is then reduced and cyclized to form the stable lactam ring. This one-pot or two-step procedure is a robust method for generating N-substituted isoindolinones.
Proposed Synthetic Workflow
The following diagram outlines the key steps in the proposed synthesis, from commercially available starting materials to the purified final product.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for isoindolinone synthesis.[2][3] Researchers should optimize conditions as needed.
Materials and Reagents:
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2-Formyl-4-bromobenzoic acid
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Cyclohexylamine
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Sodium triacetoxyborohydride [NaB(OAc)₃H]
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-formyl-4-bromobenzoic acid (1.0 eq) and anhydrous DCM. Stir to dissolve.
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Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes. This step facilitates the formation of the intermediate iminium ion.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the carboxylic acid, preventing over-reduction. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase).
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Work-up: Once the starting material is consumed (typically 4-12 hours), quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). The aqueous wash neutralizes any remaining acid and removes water-soluble byproducts.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and any side products.
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Final Product: Combine the pure fractions and evaporate the solvent to yield 5-Bromo-2-cyclohexylisoindolin-1-one as a solid. Dry under high vacuum.
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (approx. 7.5-7.8 ppm) for the three protons on the brominated benzene ring, a singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen (approx. 4.4 ppm), and a series of multiplets for the eleven protons of the cyclohexyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton. Key signals to identify are the carbonyl carbon (C=O) of the lactam (approx. 167 ppm), the aromatic carbons, the benzylic carbon, and the distinct carbons of the cyclohexyl group.
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HRMS (High-Resolution Mass Spectrometry): This technique provides an exact mass measurement, which is used to confirm the elemental formula (C₁₄H₁₆BrNO). The observed isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a definitive signature.
Chromatographic Purity Assessment
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HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). The purity is calculated from the integrated peak area of the product relative to the total peak area at a specific UV detection wavelength (e.g., 254 nm).
Characterization Workflow
The following diagram illustrates the logical flow for ensuring the quality of the synthesized compound.
Caption: A standard workflow for the analytical characterization and quality control.
Potential Applications and Future Research Directions
5-Bromo-2-cyclohexylisoindolin-1-one is not merely a catalog chemical; it is a strategically designed building block for drug discovery.
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Intermediate for SGLT2 Inhibitors: Structurally related compounds have been reported as crucial intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4] This molecule could serve a similar purpose in the development of new anti-hyperglycemic agents.
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Scaffold for Library Synthesis: The bromine atom is the molecule's most valuable feature for diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions. By reacting it with a wide array of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling), researchers can rapidly generate a large library of novel compounds. This library can then be screened against various biological targets to identify new hit compounds.
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Fragment-Based Drug Discovery (FBDD): The isoindolinone core can be considered a high-value fragment. By exploring modifications at the C-5 position, researchers can "grow" the fragment into more potent and selective leads while the N-cyclohexyl group occupies a lipophilic pocket in a target protein.
Future work should focus on leveraging the C-5 bromine to synthesize and screen a library of derivatives for various therapeutic areas, including oncology, neuroscience, and metabolic diseases, where the isoindolinone scaffold has previously shown promise.
Conclusion
5-Bromo-2-cyclohexylisoindolin-1-one is a well-defined chemical entity with significant potential as a building block and intermediate in medicinal chemistry. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic strategy, and the necessary analytical methods to ensure its quality. By understanding the rationale behind its synthesis and characterization, researchers can effectively utilize this versatile molecule to accelerate their drug discovery and development programs.
References
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PubChem. (2026, February 14). 5-Bromo-2-cyclopropyl-6-fluoroisoindolin-1-one. Retrieved February 22, 2026, from [Link]
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MilliporeSigma. (n.d.). 5-Bromo-2-cyclohexylisoindolin-1-one. Retrieved February 22, 2026, from [Link]
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MacNeil, S. L., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved February 22, 2026, from [Link]
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MDPI. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved February 22, 2026, from [Link]
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Gao, Y.-L., et al. (2011). (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 22, 2026, from [Link]
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